molecular formula C20H26N4O2 B4700732 N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

Cat. No.: B4700732
M. Wt: 354.4 g/mol
InChI Key: KMFOKTLWMRXRHF-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-12-16(10-22-24(12)2)17-6-18(26-23-17)19(25)21-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,13-15H,3-5,7-9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFOKTLWMRXRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Adamantylmethyl Group: This step often involves alkylation reactions.

    Introduction of the Pyrazolyl Group: This can be done through condensation reactions with pyrazole derivatives.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to corresponding amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-3-(1H-pyrazol-4-yl)-5-isoxazolecarboxamide
  • N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-isoxazolecarboxamide

Uniqueness

N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is unique due to its specific structural features, such as the presence of the adamantylmethyl group and the 1,5-dimethyl-1H-pyrazol-4-yl moiety. These features may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

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